1,7-Octadien-3-ol

Organic Synthesis Chemoselectivity Hydroboration

1,7-Octadien-3-ol (CAS 30385-19-4), systematically named octa-1,7-dien-3-ol, is a chiral, bifunctional C8 alcohol featuring two terminal alkene moieties and a secondary allylic hydroxyl group. This structural arrangement confers distinct chemical reactivity profiles compared to its saturated or mono-unsaturated analogs, making it a valuable intermediate in fine chemical synthesis.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 30385-19-4
Cat. No. B8725285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Octadien-3-ol
CAS30385-19-4
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC=CCCCC(C=C)O
InChIInChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-4,8-9H,1-2,5-7H2
InChIKeyPCELKVAQHUEQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Octadien-3-ol (CAS 30385-19-4): A Bifunctional C8 Dienol for Selective Synthesis and Chiral Building Blocks


1,7-Octadien-3-ol (CAS 30385-19-4), systematically named octa-1,7-dien-3-ol, is a chiral, bifunctional C8 alcohol featuring two terminal alkene moieties and a secondary allylic hydroxyl group [1]. This structural arrangement confers distinct chemical reactivity profiles compared to its saturated or mono-unsaturated analogs, making it a valuable intermediate in fine chemical synthesis. It is primarily synthesized via palladium-catalyzed telomerization of 1,3-butadiene with water, wherein it is produced alongside its constitutional isomer, 2,7-octadien-1-ol [2]. Its molecular formula is C8H14O, with a molecular weight of 126.20 g/mol .

Why 1-Octen-3-ol or 2,7-Octadien-1-ol Cannot Replace 1,7-Octadien-3-ol in Targeted Applications


Generic substitution with structurally similar C8 alcohols, such as 1-octen-3-ol or 2,7-octadien-1-ol, is not viable for applications requiring specific reactivity or stereochemical outcomes. 1,7-Octadien-3-ol possesses a unique 1,7-diene system with a chiral center at C3, enabling asymmetric transformations that are inaccessible to the achiral 2,7-octadien-1-ol or the mono-unsaturated 1-octen-3-ol [1]. Furthermore, the presence of two distinct terminal alkenes allows for differential chemoselective functionalization, a capability not shared by saturated analogs like 3-octanol [2]. The quantitative evidence below demonstrates how these structural nuances translate into measurable differences in reaction selectivity, yield, and product distribution, directly impacting procurement decisions for research and industrial synthesis.

Quantitative Differentiation of 1,7-Octadien-3-ol: Selectivity, Yield, and Isomer Ratios Compared to Analogs


Chemoselective Hydroboration: 1,7-Octadien-3-ol vs. 1-Octen-3-ol Product Distribution

The hydroboration of 1,7-octadien-3-ol with the bulky reagent 9-BBN exhibits low regioselectivity, yielding a mixture of 1-octen-3-ol (47%), 7-octen-3-ol (41%), and 3-octanol (12%) [1]. This product distribution contrasts sharply with the highly selective reduction of 1,7-octadien-3-ol using a titanium-catalyzed LiAlH4 system, which can produce 1-octen-3-ol as the predominant product [2]. This demonstrates that 1,7-octadien-3-ol's reactivity is tunable based on reagent choice, offering a divergent synthetic pathway not possible with simpler alcohols.

Organic Synthesis Chemoselectivity Hydroboration

Synthetic Yield Efficiency: Grignard Route to 1,7-Octadien-3-ol vs. Telomerization Byproduct Formation

1,7-Octadien-3-ol can be prepared in 80% yield via the reaction of acrolein with the Grignard reagent derived from 4-pentenyl bromide [1]. In contrast, its production as a byproduct in the palladium-catalyzed telomerization of butadiene with water yields significantly lower quantities; for example, one patent reports the formation of 0.016 mol of 1,7-octadien-3-ol alongside 0.158 mol of 2,7-octadien-1-ol, representing a molar ratio of approximately 1:10 [2]. This highlights the synthetic advantage of the Grignard route for obtaining this specific isomer in high yield.

Process Chemistry Yield Optimization Grignard Reaction

Isomer Ratio in Telomerization: 1,7-Octadien-3-ol as a Minor Component in Octadienol Mixtures

In the palladium-catalyzed telomerization of 1,3-butadiene with water, 2,7-octadien-1-ol is consistently the major product, with 1,7-octadien-3-ol formed as a minor component. Quantitative analysis from a patent example shows the production of 0.158 mol of 2,7-octadien-1-ol and 0.016 mol of 1,7-octadien-3-ol, corresponding to a molar ratio of approximately 10:1 [1]. Another study reports a mixture comprising 88 mol% 2,7-octadien-1-ol and 12 mol% 1,7-octadien-3-ol [2]. This intrinsic selectivity underscores the necessity of targeted synthesis or rigorous purification to obtain pure 1,7-octadien-3-ol.

Catalysis Telomerization Isomer Distribution

Physical Property Distinction: Boiling Point and Density Differentiate 1,7-Octadien-3-ol from Analogs

1,7-Octadien-3-ol exhibits a boiling point of 70-71 °C at 4 Torr (approximately 181.4 °C at 760 mmHg predicted) and a predicted density of 0.848 ± 0.06 g/cm³ . For comparison, its saturated analog 3-octanol has a boiling point of 174-176 °C at 760 mmHg, while the mono-unsaturated 1-octen-3-ol boils at 84-85 °C at 25 mmHg [1]. These distinct physical properties enable chromatographic separation and distillation-based purification strategies, which are essential for quality control and ensuring material consistency.

Analytical Chemistry Purification Physical Properties

Optimal Use Cases for 1,7-Octadien-3-ol Driven by Quantitative Differentiation


Synthesis of Chiral Building Blocks via Asymmetric Transformations

The chiral center at C3 of 1,7-octadien-3-ol provides a stereochemical handle for asymmetric synthesis. Its utility is exemplified by its role as a precursor to 1,7-octadien-3-one, a key reagent for bisannulation reactions that construct two annulated six-membered rings [1]. The ability to access this chiral intermediate in high yield (80% via Grignard route) makes it a strategic choice for medicinal chemists and natural product synthesis groups requiring defined stereochemistry [2].

Divergent Synthesis of C8 Flavor and Fragrance Compounds

The distinct chemoselectivity of 1,7-octadien-3-ol, demonstrated by its divergent reduction pathways (yielding either 1-octen-3-ol or 7-octen-3-ol depending on conditions), allows for the targeted synthesis of specific C8 aroma chemicals [1]. This is particularly valuable for the flavor and fragrance industry, where precise control over molecular structure dictates sensory perception. Procurement of 1,7-octadien-3-ol offers a versatile starting material for generating a library of C8 alcohols, aldehydes, and ketones [2].

Production of Aromatic Hydrocarbons via Dehydrocyclization

1,7-Octadien-3-ol serves as a feedstock for the catalytic production of o-xylene and ethylbenzene. Patents disclose a one-stage process wherein 1,7-octadien-3-ol is converted over a catalyst at 200-550 °C, preferentially yielding the more valuable ethylbenzene as the principal product [1]. This application leverages the compound's unique diene structure for aromatization, a transformation not possible with saturated or mono-unsaturated C8 alcohols. This is a key differentiator for industrial procurement in petrochemical and polymer precursor manufacturing [2].

Polymer and Coating Intermediate with Defined Branching

The bifunctional nature of 1,7-octadien-3-ol, featuring two polymerizable alkene groups, enables its use as a cross-linking agent or monomer in specialty polymer synthesis. Its incorporation into polymers can introduce defined branching or functional handles for further modification. Patent literature describes the use of octadienol mixtures containing 1,7-octadien-3-ol in the preparation of coating compositions, where its specific isomeric structure influences polymer properties [1]. This application requires the specific diene substitution pattern of 1,7-octadien-3-ol, distinguishing it from 2,7-octadien-1-ol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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